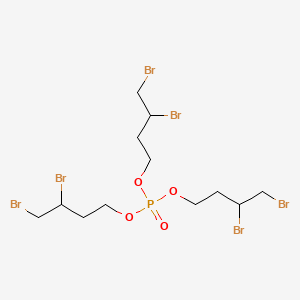
Tris(3,4-dibromobutyl)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,4-dibromobutyl)phosphate is an organophosphorus compound with the molecular formula C12H21Br6O4P. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,4-dibromobutyl)phosphate typically involves the reaction of phosphorus oxychloride with 3,4-dibromobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{POCl}_3 + 3 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{P(OCH}_2\text{CHBrCH}_2\text{Br})_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Tris(3,4-dibromobutyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the bromine atoms to less reactive species.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Aplicaciones Científicas De Investigación
Tris(3,4-dibromobutyl)phosphate has several applications in scientific research:
Chemistry: It is used as a flame retardant in polymer chemistry, enhancing the fire resistance of materials.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mecanismo De Acción
The flame-retardant properties of Tris(3,4-dibromobutyl)phosphate are primarily due to the release of hydrogen bromide (HBr) during combustion. HBr acts as a flame inhibitor by interfering with the radical chain reactions that propagate the flame. The compound’s high bromine content ensures the release of sufficient HBr to effectively retard flames.
Comparación Con Compuestos Similares
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different bromine positioning.
Tris(2,3-dibromo-2-methylpropyl)phosphate: Known for its faster decomposition rate compared to Tris(3,4-dibromobutyl)phosphate.
Tris(2,3-dibromo-3-methylbutyl)phosphate: Exhibits the fastest decomposition rate among similar compounds.
Uniqueness: this compound is unique due to its specific bromine positioning, which influences its reactivity and effectiveness as a flame retardant. Its balance of stability and reactivity makes it suitable for various industrial applications.
Propiedades
Número CAS |
111712-49-3 |
|---|---|
Fórmula molecular |
C12H21Br6O4P |
Peso molecular |
739.7 g/mol |
Nombre IUPAC |
tris(3,4-dibromobutyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c13-7-10(16)1-4-20-23(19,21-5-2-11(17)8-14)22-6-3-12(18)9-15/h10-12H,1-9H2 |
Clave InChI |
XTMZLPXHFVUXSA-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(OCCC(CBr)Br)OCCC(CBr)Br)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
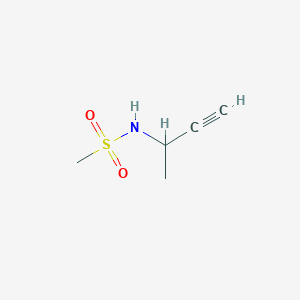
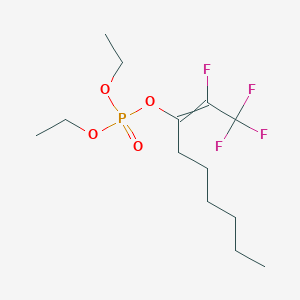
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
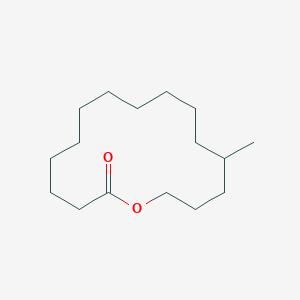
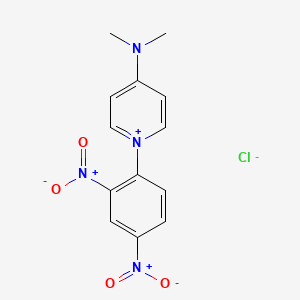

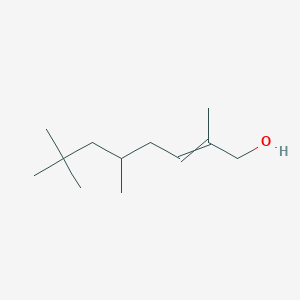
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
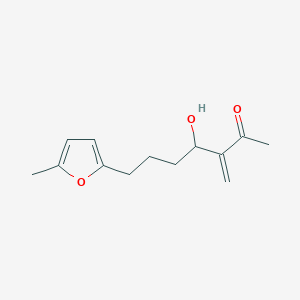
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
